2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(3-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxyphenyl and nitrophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of 2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(3-NITROPHENYL)ACETAMIDE typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media . This method allows for the efficient synthesis of the compound with a high yield.
Chemical Reactions Analysis
2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(3-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic or basic conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure suggests potential biological activities, making it a candidate for drug discovery and development.
Medicine: Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(3-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the methoxyphenyl and nitrophenyl groups suggests that it may interact with multiple pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar compounds include other benzothiazepines and derivatives of methoxyphenyl and nitrophenyl groups. Compared to these compounds, 2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(3-NITROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties . Similar compounds include:
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- Various indole derivatives
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H21N3O5S |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H21N3O5S/c1-32-19-11-9-16(10-12-19)22-14-24(29)26(20-7-2-3-8-21(20)33-22)15-23(28)25-17-5-4-6-18(13-17)27(30)31/h2-13,22H,14-15H2,1H3,(H,25,28) |
InChI Key |
SFMYEDMWZVKPES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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